3-氯香豆素

描述

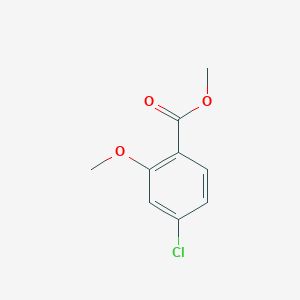

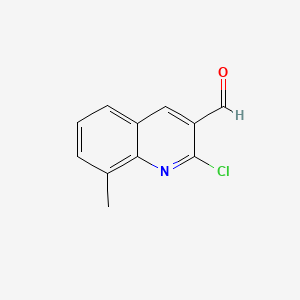

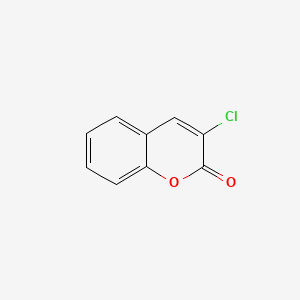

3-Chlorocoumarin is an organic compound with the molecular formula C9H5ClO2 . It is a white to light yellow to light orange powder .

Synthesis Analysis

Coumarin derivatives, including 3-Chlorocoumarin, can be synthesized using various methods such as Perkin reaction, Pechmann reaction, Claisen rearrangement, Knoevenagel reaction, Kostanecki-Robinson coupling reaction, Reformatsky Reaction, Wittig reaction . A recent method for the synthesis of coumarin derivatives involves the use of metal-based homogeneous and heterogeneous catalyst systems .Molecular Structure Analysis

The molecular structure of 3-Chlorocoumarin consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The average mass is 180.588 Da and the monoisotopic mass is 179.997803 Da .Chemical Reactions Analysis

3-Chlorocoumarin can undergo various chemical reactions. For instance, new 3-cyanocoumarin derivatives were prepared by reaction of 2-(2-chlorobenzylidene)malononitrile with resorcinol or 3-methoxyphenol, and then further oxidation and replacement reaction with acetic anhydride in reflux conditions .Physical And Chemical Properties Analysis

3-Chlorocoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 325.4±30.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 56.8±3.0 kJ/mol, and a flash point of 175.0±20.0 °C .科学研究应用

Medicinal Chemistry

Coumarins, including 3-Chlorocoumarin, have significant potential in medicinal chemistry due to their versatile natural derivatives . They exhibit promising applications in numerous fields of medicinal chemistry, such as neurodegenerative diseases, cancer, and inflammation .

Synthesis and Functionalization

The synthesis and functionalization of coumarins, including 3-Chlorocoumarin, have advanced with innovative strategies . This has enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures, enhancing the biological and physico-chemical properties of the compounds obtained .

Binding to Various Targets

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes 3-Chlorocoumarin a valuable scaffold in the development of new drugs and therapies.

Antioxidant Properties

Coumarins, including 3-Chlorocoumarin, have been found to possess antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antitumor Activity

Coumarins have shown antitumor activity , suggesting that 3-Chlorocoumarin could be explored for potential use in cancer treatment.

Anti-Inflammatory Activity

Coumarins have demonstrated anti-inflammatory activity , indicating that 3-Chlorocoumarin could be beneficial in the treatment of inflammatory conditions.

Antimicrobial Activity

Coumarins have been found to exhibit antimicrobial activity , suggesting that 3-Chlorocoumarin could be used in the development of new antimicrobial agents.

Fluorescent Labeling

Coumarins, including 3-Chlorocoumarin, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This makes them valuable tools in fluorescence-based studies and applications.

作用机制

While the specific mechanism of action for 3-Chlorocoumarin is not mentioned in the search results, coumarin derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

安全和危害

未来方向

属性

IUPAC Name |

3-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238817 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorocoumarin | |

CAS RN |

92-45-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism behind the synthesis of 3-chlorocoumarins from aryl alkynoates using N-chlorosuccinimide (NCS) and a photocatalyst?

A1: Research has shown that 9-Mesityl-10-methylacridinium perchlorate can act as a visible-light photocatalyst in the synthesis of 3-chlorocoumarins from aryl alkynoates and NCS. [] This reaction is initiated by radicals and proceeds through a cascade mechanism:

Q2: How do substituents on the coumarin ring affect its reactivity in Perkin rearrangement reactions?

A2: Studies investigating the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids reveal the influence of substituents on reaction rates. []

- Electron-withdrawing groups (e.g., halogens) at the 6-position accelerate both the base-catalyzed ring fission and the subsequent cyclization step. [] This acceleration is attributed to the stabilization of the negative charge developed during the ring-opening and the carbanion intermediate formed during cyclization.

- Electron-donating groups (e.g., methyl) at the 4-position have a negligible effect on the reaction rate. []

Q3: How does the presence of a halogen at the 3-position of coumarin influence its hydrolysis compared to unsubstituted coumarin?

A3: Halogen substituents at the 3-position significantly accelerate the hydrolysis of coumarins. [] This effect is consistent with the electronegative halogen atom making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide ions. In contrast, methyl substituents at the 3- and 4-positions do not show a significant impact on the hydrolysis rate compared to unsubstituted coumarin. []

Q4: Can copper chloride be used to synthesize 3-chlorocoumarins, and if so, what is the mechanism?

A4: Yes, a regioselective chlorination of coumarins using copper(II) chloride (CuCl2) under visible light irradiation has been reported. [] This method relies on a ligand-to-metal charge transfer (LMCT) process:

- Regioselective Chlorination: The chlorine radical then selectively attacks the 3-position of the coumarin ring, forming the 3-chlorocoumarin product. []

Q5: What are some synthetic applications of 3-chlorocoumarin?

A5: 3-Chlorocoumarin serves as a versatile building block in organic synthesis, particularly for constructing various coumarin derivatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。